4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile

Description

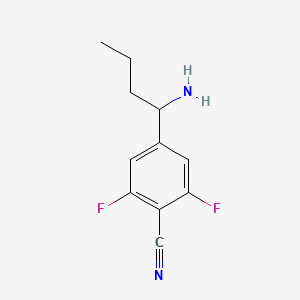

4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with two fluorine atoms at the 2- and 6-positions and an aminobutyl group at the 4-position. This structure combines electron-withdrawing fluorines and nitrile groups with a flexible aminobutyl chain, making it a versatile intermediate in medicinal and materials chemistry.

The aminobutyl side chain introduces basicity and hydrophilicity, which may enhance solubility compared to non-polar analogs. The fluorine atoms likely increase metabolic stability and influence electronic properties, such as dipole moments and HOMO-LUMO gaps, as seen in related fluorinated compounds .

Properties

Molecular Formula |

C11H12F2N2 |

|---|---|

Molecular Weight |

210.22 g/mol |

IUPAC Name |

4-(1-aminobutyl)-2,6-difluorobenzonitrile |

InChI |

InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3 |

InChI Key |

QYGLBXWVSJOMSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=C(C(=C1)F)C#N)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps. One common method starts with the nitration of 2,6-difluorobenzene to introduce the nitrile group. This is followed by a substitution reaction where the nitrile group is replaced with an aminobutyl chain. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The aminobutyl chain can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

Oxidation: Formation of amides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The aminobutyl chain can interact with enzymes or receptors, while the fluorine atoms and nitrile group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (CAS 1774897-24-3)

- Molecular Formula : C₁₀H₁₀F₂N₂O

- Key Differences: Replaces the aminobutyl chain with a shorter 1-amino-2-hydroxypropyl group. Reduced chain length may limit conformational flexibility compared to the aminobutyl variant.

- Applications : ISO-certified for industrial use, suggesting roles in specialty chemicals or pharmaceuticals. The hydroxyl group could enable glycosylation or esterification reactions .

Cinnamic Acid/Chloroquinoline Conjugates with Aminobutyl Spacers

- Structure: Features a 1,4-amino-7-chloroquinoline core linked to cinnamoyl groups via an aminobutyl spacer.

- Key Differences: Incorporates a chloroquinoline heterocycle instead of a benzonitrile core. The aminobutyl spacer facilitates linkage between pharmacophores, enhancing antimalarial activity (IC₅₀: 11–59 nM against P. falciparum).

- Applications : Demonstrated potent antimalarial activity, likely via heme biocrystallization inhibition or chemosensitization, akin to chloroquine .

Fluorinated Benzonitrile Derivatives

- Examples: 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9): Lacks the aminobutyl group but shares fluorinated aromatic and nitrile motifs. The hydroxyl group enhances reactivity in coupling reactions . 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile: A dihydropyridine derivative with dual nitrile groups and a fluorophenyl substituent. The rigid dihydropyridine core contrasts with the flexible aminobutyl chain in the target compound .

- Key Differences :

Structural and Electronic Property Analysis

Electronic Effects of Fluorine and Nitrile Groups

Quantum chemical calculations on related silver complexes (e.g., diphenylphosphino aminobutyl silver(I)) reveal that fluorine substitution lowers LUMO energies, enhancing electrophilicity. The nitrile group contributes to π-conjugation, stabilizing charge distribution .

Impact of Side-Chain Modifications

- Aminobutyl vs. Hydroxypropyl: The aminobutyl chain in 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile offers greater conformational flexibility for receptor binding compared to the hydroxypropyl variant. However, the hydroxyl group in the latter improves aqueous solubility .

Biological Activity

Overview of 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile

4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile is a substituted aromatic compound that features a difluorobenzene moiety and an aminobutyl side chain. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can significantly influence their biological activity.

Structural Characteristics

- Chemical Formula : C11H12F2N2

- Molecular Weight : 220.23 g/mol

- Functional Groups :

- Aromatic ring (difluorobenzene)

- Amino group (–NH2)

- Nitrile group (–C≡N)

1. Anticancer Activity

Compounds with similar structures often exhibit anticancer properties. The fluorinated aromatic systems can interact with various biological targets, including enzymes involved in cancer metabolism and proliferation.

2. Antimicrobial Activity

Many compounds containing amino groups have shown antimicrobial properties. The ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways can be attributed to the presence of the aminobutyl group.

3. Neuroactive Properties

The structural similarity to neurotransmitters suggests potential neuroactive effects. Compounds with aminobutyl chains may influence neurotransmitter systems, potentially acting as inhibitors or modulators.

- Enzyme Inhibition : Many fluorinated compounds act as enzyme inhibitors by mimicking substrate structures or binding to active sites.

- Receptor Interaction : The presence of amino groups may facilitate binding to various receptors involved in neurotransmission or cellular signaling.

- Membrane Disruption : Compounds with hydrophobic characteristics can integrate into lipid bilayers, disrupting membrane integrity and function.

Research Findings and Case Studies

While specific studies on 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile are scarce, related compounds provide insight into potential biological activities:

Table 1: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| 4-Fluoroaniline | Antimicrobial | Disruption of bacterial cell wall | |

| 2,6-Difluorobenzylamine | Anticancer | Inhibition of tumor growth via apoptosis | |

| 4-Aminobenzonitrile | Neuroactive | Modulation of serotonin receptors |

Case Study: Fluorinated Compounds in Cancer Research

A study conducted by Zhang et al. (2020) demonstrated that fluorinated aromatic compounds exhibit significant cytotoxicity against various cancer cell lines. The study highlighted that the introduction of fluorine atoms increases the lipophilicity and cellular uptake of these compounds, enhancing their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.